molecular formula C17H18ClNO6S B13874293 ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate

ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate

Cat. No.: B13874293
M. Wt: 399.8 g/mol
InChI Key: NTTIMRLTEAWBGJ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound features a unique structure with a sulfonyl group, a methoxycarbonylcyclobutyl group, and a chloro substituent on the indole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and the indole ring are known to participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C17H18ClNO6S

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl 5-chloro-3-(1-methoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H18ClNO6S/c1-3-25-15(20)13-14(11-9-10(18)5-6-12(11)19-13)26(22,23)17(7-4-8-17)16(21)24-2/h5-6,9,19H,3-4,7-8H2,1-2H3

InChI Key

NTTIMRLTEAWBGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3(CCC3)C(=O)OC

Origin of Product

United States

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